N-(2,4-dimethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a pyrrole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Pyridine and Pyrrole Rings: The pyridine and pyrrole rings are introduced through nucleophilic substitution reactions, often using halogenated precursors and strong bases.
Formation of the Sulfanyl Linkage: The sulfanyl group is typically introduced via a thiolation reaction, where a thiol or disulfide reacts with a suitable electrophile.
Final Coupling: The final step involves coupling the triazole derivative with the 2,4-dimethylphenyl acetamide moiety, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially altering the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary but often involve strong bases (e.g., sodium hydride) or acids (e.g., sulfuric acid) and appropriate halogenated precursors.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized or reduced derivatives, as well as substituted analogs with different functional groups attached to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for drug design and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties The presence of the triazole ring, in particular, is of interest due to its known bioactivity in various pharmacological contexts
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its complex structure allows for the fine-tuning of these properties through chemical modification.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with metal ions or active sites in enzymes, potentially inhibiting their activity. The pyridine and pyrrole rings can participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Lacks the pyrrole ring, potentially altering its bioactivity and chemical properties.
N-(2,4-dimethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-imidazol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Contains an imidazole ring instead of a pyrrole ring, which may affect its interaction with biological targets.
Uniqueness
The uniqueness of N-(2,4-dimethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its combination of structural features, which confer a distinct set of chemical and biological properties. The presence of multiple aromatic rings and heterocycles allows for diverse interactions with molecular targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C21H20N6OS |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N6OS/c1-15-5-6-18(16(2)13-15)23-19(28)14-29-21-25-24-20(17-7-9-22-10-8-17)27(21)26-11-3-4-12-26/h3-13H,14H2,1-2H3,(H,23,28) |
InChI Key |
UHMFXTAMIKXZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=NC=C4)C |
Origin of Product |
United States |
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